molecular formula C13H13N3O2 B2935317 9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one CAS No. 1255788-52-3

9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one

Cat. No. B2935317
CAS RN: 1255788-52-3
M. Wt: 243.266
InChI Key: GLRPZEORKXPCHP-UHFFFAOYSA-N
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Description

“9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one” is a chemical compound that belongs to the class of heteroaryl-fused indole ring systems . It is a part of a broader class of compounds that includes 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles, 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles, and 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles .


Synthesis Analysis

Three synthetic approaches have been developed that allow efficient access to novel heteroaryl fused indole ring systems, including the "9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one" . Each strategy is fully exemplified, and the relative merits and limitations of the approaches are discussed .


Molecular Structure Analysis

The molecular structure of “9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one” is complex, with multiple rings and functional groups. It is part of a broader class of compounds known as heteroaryl-fused indole ring systems .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one” are complex and involve multiple steps . These reactions allow for the efficient creation of novel heteroaryl fused indole ring systems .

properties

IUPAC Name

9-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-8-2-3-9-11(6-8)16-7-10-12(9)14-4-5-15-13(10)17/h2-3,6-7,14H,4-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRPZEORKXPCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C3C(=C2C=C1)NCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one

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